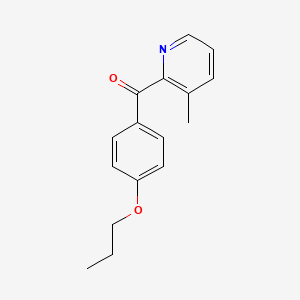

3-Methyl-2-(4-propoxybenzoyl)pyridine

Description

3-Methyl-2-(4-propoxybenzoyl)pyridine is a pyridine derivative featuring a methyl group at the 3-position and a 4-propoxybenzoyl moiety at the 2-position. The 4-propoxybenzoyl group consists of a benzoyl (aromatic ketone) substituent with a propoxy chain (-OCH₂CH₂CH₃), imparting both steric bulk and moderate electron-donating properties due to the ether oxygen.

Propriétés

IUPAC Name |

(3-methylpyridin-2-yl)-(4-propoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-3-11-19-14-8-6-13(7-9-14)16(18)15-12(2)5-4-10-17-15/h4-10H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXQMNUHYGCDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001237347 | |

| Record name | (3-Methyl-2-pyridinyl)(4-propoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187164-40-4 | |

| Record name | (3-Methyl-2-pyridinyl)(4-propoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methyl-2-pyridinyl)(4-propoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy Overview

The synthesis of 3-Methyl-2-(4-propoxybenzoyl)pyridine typically involves:

- Formation of the pyridine ring with a methyl substituent at the 3-position.

- Introduction of the 4-propoxybenzoyl moiety at the 2-position of the pyridine ring.

This requires combining pyridine synthesis methods with selective acylation or benzoylation techniques.

Pyridine Ring Formation and 3-Methyl Substitution

2.1. Dehydrogenation of Piperidine Derivatives

One industrially relevant method to synthesize 3-methylpyridine (3-picoline), the core pyridine moiety, is through the dehydrogenation of 3-methylpiperidine or 2-methyl-1,5-diaminopentane using palladium catalysts at elevated temperatures (200–400 °C) under controlled pressure (100–1500 Torr). This process involves cyclization and aromatization, liberating ammonia and forming the aromatic pyridine system with high yields (~83.5%).

| Parameter | Conditions | Outcome |

|---|---|---|

| Catalyst | Palladium on Al2O3, Kieselgur, or pumice | Efficient dehydrogenation |

| Temperature | 200–400 °C | Complete conversion and aromatization |

| Pressure | 100–1500 Torr (mm Hg) | Optimized for yield and purity |

| Starting Material | 2-methyl-1,5-diaminopentane ± 3-methylpiperidine | High conversion to 3-methylpyridine |

This method is advantageous for producing the pyridine core with a methyl group at the 3-position, which is essential for the target compound.

2.2. Condensation and Cyclization Methods

Alternative synthetic approaches involve condensation reactions between aldehydes, ammonia, and other carbonyl compounds to form substituted pyridines. For example, the synthesis of 3-methylpyridine from formaldehyde, paracetaldehyde, ammonia, and acetic acid under high temperature (260–300 °C) and pressure (30–130 bar) in a well-mixed reactor has been reported. This method achieves a 3-methylpyridine yield of approximately 64.6%.

| Parameter | Conditions | Outcome |

|---|---|---|

| Temperature | 260–300 °C | Optimal for condensation |

| Pressure | 30–130 bar | Maintains reaction rate |

| Molar Ratios | Formaldehyde:Paracetaldehyde = 0.7–1.4 | Controls product distribution |

| Ammonia Concentration | 10–20 wt% | Provides nitrogen source |

| Acetic Acid Concentration | 4–20 wt% | Catalytic role |

| Retention Time | 10–30 min (continuous) | Ensures completion |

This approach is suitable for large-scale production and offers control over selectivity and yield.

Introduction of the 4-Propoxybenzoyl Group at the 2-Position

The key functionalization step to obtain this compound involves acylation of the 2-position of the 3-methylpyridine ring with a 4-propoxybenzoyl moiety.

3.1. Acylation via Friedel-Crafts Type Reaction

- The 3-methylpyridine can be subjected to electrophilic aromatic substitution with 4-propoxybenzoyl chloride or 4-propoxybenzoyl anhydride in the presence of Lewis acid catalysts (e.g., AlCl3) to introduce the benzoyl group at the 2-position.

- Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane or nitrobenzene) at low to moderate temperatures (0–50 °C) to control regioselectivity and avoid polyacylation.

3.2. Alternative Coupling Methods

- Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) can be employed if appropriate halogenated pyridine intermediates are available.

- The 2-position can be functionalized by first halogenation (e.g., bromination) followed by coupling with 4-propoxybenzoyl boronic acid derivatives.

Summary of Preparation Methods

Detailed Research Findings and Notes

- The dehydrogenation method for 3-methylpyridine is well-established industrially, offering high yield and scalability. The key is the control of temperature and pressure to maximize aromatization and minimize side products.

- The condensation method provides an alternative route with good selectivity and the ability to tune reaction parameters for optimized yield, suitable for continuous flow reactors.

- The acylation step to introduce the 4-propoxybenzoyl group requires careful control to ensure substitution at the 2-position without affecting the methyl group at the 3-position. Use of mild Lewis acids and low temperatures is recommended to avoid side reactions.

- Transition metal-catalyzed coupling offers regioselectivity and functional group tolerance but requires pre-functionalized intermediates, which may increase synthetic complexity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-2-(4-propoxybenzoyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds, contributing to the development of new materials and chemical processes.

Biology

- Biological Activity Studies : Research indicates that 3-Methyl-2-(4-propoxybenzoyl)pyridine may exhibit significant biological activities, including interactions with biomolecules that could lead to therapeutic applications.

Medicine

- Potential Therapeutic Applications : Investigations are ongoing into its potential as a therapeutic agent, particularly in the context of anti-inflammatory and anticancer properties. Related pyridine derivatives have shown promise in inhibiting pro-inflammatory cytokines and cancer cell proliferation.

Case Study 1: Biological Evaluation

A study focused on the synthesis and biological evaluation of pyridine derivatives highlighted that structural modifications significantly influence biological activity. Compounds with propoxy substituents exhibited enhanced interactions with biological targets compared to their unsubstituted counterparts.

Case Study 2: Structure-Activity Relationship (SAR)

In research involving structure-activity relationships, various analogs of pyridine derivatives were synthesized to assess their potency against neuronal nicotinic receptors (nAChRs). The findings revealed that specific modifications could enhance selectivity and potency against certain receptor subtypes, indicating potential applications in neuropharmacology .

Mécanisme D'action

The mechanism of action of 3-Methyl-2-(4-propoxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Analysis

The table below compares key structural features, applications, and research findings for 3-methyl-2-(4-propoxybenzoyl)pyridine and analogs:

Steric and Electronic Considerations

- 4-Propoxybenzoyl vs. p-Methylphenyl (Compound 25 in ): The 4-propoxybenzoyl group introduces greater steric hindrance and polarity compared to the simpler p-methylphenyl group. In arylation reactions, bulky substituents like propoxybenzoyl may reduce disubstitution byproducts (e.g., 46 in Scheme 14) due to steric constraints, whereas p-methylphenyl permits mono- and disubstitution .

Pharmacological Analogs (SIB-1757, ABT-089):

SIB-1757’s phenylazo group enables selective mGluR5 antagonism, while ABT-089’s pyrrolidinylmethoxy group confers selectivity for α4β2 nicotinic receptors. The target compound’s 4-propoxybenzoyl group lacks nitrogen-based pharmacophores, suggesting divergent biological targets or inactivity at these receptors .Photochromic Properties ():

The nitro groups in 3-methyl-2-(2',4'-dinitrobenzyl)pyridine enable photoinduced proton transfer and thermal gating. In contrast, the electron-donating propoxy group in the target compound would likely suppress such photochromism, highlighting substituent-dependent material properties .

Research Findings and Implications

- Material Science: The photochromic behavior of nitro-substituted pyridines () contrasts with the target compound’s likely stability under light, emphasizing substituent-driven design for optical materials.

- Synthetic Chemistry: Bulky substituents like 4-propoxybenzoyl may improve regioselectivity in multi-step syntheses by sterically blocking undesired reaction sites.

Activité Biologique

3-Methyl-2-(4-propoxybenzoyl)pyridine is a chemical compound with the molecular formula and a molecular weight of 255.31 g/mol. This compound has garnered interest due to its potential biological activities and interactions with various biomolecules. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.

The synthesis of this compound typically involves the reaction of 3-methylpyridine with 4-propoxybenzoyl chloride in the presence of a base like triethylamine. The reaction conditions are optimized for high yield and purity, often employing techniques such as recrystallization or column chromatography for purification.

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction may modulate their activity, leading to various biological effects. However, detailed studies are necessary to fully elucidate these mechanisms.

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties. For instance, studies have demonstrated that related pyridine derivatives can inhibit pro-inflammatory cytokines and enzymes like COX-2, which are crucial in inflammatory pathways .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of pyridine derivatives have been documented in several studies. For example, certain analogs have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. While direct studies on this compound are needed, the structural characteristics suggest it may possess similar anticancer properties .

Case Studies

A notable case study explored the synthesis and biological evaluation of pyridine derivatives, revealing that modifications in the structure significantly influenced their biological activities. In particular, compounds with propoxy or similar substituents exhibited enhanced interactions with biological targets compared to their unsubstituted counterparts .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Methyl-2-(4-methoxybenzoyl)pyridine | Structure | Moderate antimicrobial activity |

| 3-Methyl-2-(4-ethoxybenzoyl)pyridine | Structure | Anti-inflammatory effects observed |

| 3-Methyl-2-(4-butoxybenzoyl)pyridine | Structure | Cytotoxic effects in cancer cell lines |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-2-(4-propoxybenzoyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling 4-propoxybenzoyl chloride with 3-methyl-2-pyridinol under basic conditions (e.g., NaOH in dichloromethane). Key optimization parameters include temperature control (20–25°C), stoichiometric ratios (1:1.2 molar ratio of pyridinol to acyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring reaction progress with TLC (Rf ~0.4) ensures high yields (~75–85%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine ring protons at δ 8.2–8.5 ppm; propoxy group at δ 1.0–1.5 ppm for CH₃ and δ 3.8–4.2 ppm for OCH₂) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 284.12) .

- HPLC : Purity assessment (>98%) using a C18 column (acetonitrile/water gradient) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if dust or aerosols form .

- Ventilation : Conduct reactions in a fume hood to avoid vapor inhalation .

- Spill Management : Absorb spills with inert material (e.g., sand), collect in sealed containers, and dispose per hazardous waste regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer :

- Reproducibility Checks : Validate purity via DSC (melting point) and Karl Fischer titration (water content). For solubility discrepancies, test in multiple solvents (e.g., DMSO, ethanol) under controlled temperatures .

- Crystallography : Single-crystal X-ray diffraction clarifies structural ambiguities (e.g., benzoyl-pyridine dihedral angles) .

Q. What green chemistry strategies can improve the sustainability of synthesizing this compound?

- Methodological Answer :

- Oxidative Ring Closure : Replace toxic oxidants (e.g., Cr(VI)) with NaOCl in ethanol, achieving >70% yield while minimizing hazardous waste .

- Solvent Recycling : Recover dichloromethane via distillation and reuse in subsequent batches .

Q. How does the electronic structure of this compound influence its reactivity in catalytic applications?

- Methodological Answer :

- Computational Modeling : DFT calculations (e.g., Gaussian 09) reveal electron density distribution. The electron-withdrawing benzoyl group reduces pyridine’s basicity, affecting coordination with metal catalysts (e.g., Pd in cross-coupling reactions) .

- Experimental Validation : Compare catalytic activity with analogs (e.g., methyl vs. trifluoromethyl substituents) using kinetic studies .

Q. What analytical methods are recommended for detecting decomposition products of this compound under thermal stress?

- Methodological Answer :

- TGA-MS : Track mass loss (20–300°C) and identify volatile byproducts (e.g., CO, propylene oxide) .

- GC-MS : Analyze degraded samples for aromatic fragments (e.g., 4-propoxybenzoic acid) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound in acidic media?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.